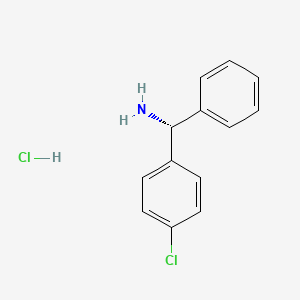

(R)-(4-Chlorophenyl)(phenyl)methanamine HCl

説明

(R)-(4-Chlorophenyl)(phenyl)methanamine HCl is a chiral amine hydrochloride salt with the molecular formula C₁₃H₁₂ClN·HCl and a molecular weight of 254.15 g/mol . It is characterized by a central methanamine group substituted with a 4-chlorophenyl and a phenyl group, with the (R)-enantiomer configuration. The compound is sparingly soluble in chloroform, methanol, and DMSO and is typically stored under inert conditions at 2–8°C . Its CAS number is 451503-29-0 (hydrochloride form) or 163837-57-8 (free base) .

特性

IUPAC Name |

(R)-(4-chlorophenyl)-phenylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN.ClH/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10;/h1-9,13H,15H2;1H/t13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPRBUXOILBKFH-BTQNPOSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C2=CC=C(C=C2)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

[Synthesis of 2-2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy acetic acid

A process for synthesizing 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy acetic acid can be achieved by converting a compound of formula (Ha) with an acid or a base to obtain a compound of formula (Ia). R1 = H or C1-C4 alkyl; R2 = aryl or heteroaryl or R1 and R2 together with the carbon to which they are attached form a C3-C8 cycloalkyl group. The compound of formula (Ha) is prepared by condensing a compound of formula (Villa) with a compound of formula (IXa), where X is a leaving group consisting of chlorine, bromine, iodine, 4-methylphenyl-sulfonyloxy, methylsulfonyloxy group or 4-bromophenyl-sulfonyloxy group; R1 = H or C1-C4 alkyl.

Preparation of Enantiomers Using Tartaric Acid

British Patent No. 2,225,321 describes preparing enantiomers of 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy acetic acid dihydrochloride. This process uses levorotatory or dextrorotatory l-[(4-chlorophenyl)phenylmethyl]piperazine, obtained by chemical resolution of the racemic form, specifically through salt formation with a selected optical isomer of tartaric acid.

Metal-Catalyzed Asymmetric Reductions Using Organosilanes

Organosilanes are used in metal-catalyzed asymmetric reductions. For example, P, N-planar chiral ligands complexed with Rh(I) can catalyze the enantioselective reduction of aryl alkyl ketones with high chemical yields and exceptional enantiomeric excess (ee). The choice of organosilane affects enantioselectivity, with diarylsilanes, such as mesitylphenylsilane and di-o-tolylsilane, providing the best results.

Copper(I) Hydride Complexes in Organic Reactions

Copper(I) hydride (CuH) complexes catalyze organic reactions, enabling the use of allenes as allylmetal nucleophile surrogates in imine allylation reactions. By modulating the nitrogen-protecting group, either highly branched- or linear-selective addition can be achieved from the same allene. These reactions exhibit excellent diastereoselectivity and broad functional-group tolerance, and good enantioselectivity can be achieved in the linear-selective reaction.

Transfer Hydrogenation/Deuteration

| Entry | Substrate | Ligand | Time (h) | Conversion | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2-ethynyl-6-methoxynapthalene | Triphenylphosphine | - | - | - |

化学反応の分析

Types of Reactions

®-(4-Chlorophenyl)(phenyl)methanamine HCl undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of (4-chlorophenyl)(phenyl)methanone.

Reduction: Formation of ®-(4-chlorophenyl)(phenyl)methanamine.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

科学的研究の応用

®-(4-Chlorophenyl)(phenyl)methanamine HCl has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Studied for its effects on cellular processes and interactions.

Medicine: Investigated for its potential use as an anesthetic and analgesic.

Industry: Utilized in the development of new materials and chemical products.

作用機序

The mechanism of action of ®-(4-Chlorophenyl)(phenyl)methanamine HCl involves its interaction with the N-methyl-D-aspartate (NMDA) receptor. It acts as an antagonist at this receptor, inhibiting the excitatory neurotransmitter glutamate. This inhibition leads to the compound’s anesthetic and analgesic effects. The molecular targets include the NMDA receptor subunits, and the pathways involved are related to the modulation of synaptic transmission and neuronal excitability .

類似化合物との比較

Key Observations :

- Substituent Effects: The 4-chlorophenyl group enhances lipophilicity and binding affinity in receptor-targeted applications compared to non-halogenated analogs .

Stereochemical and Enantiomeric Comparisons

Key Observations :

- Enantioselectivity : The (R)-enantiomer of (4-chlorophenyl)(phenyl)methanamine HCl is prioritized in asymmetric synthesis for its role in producing enantiopure pharmaceuticals, such as levocetirizine precursors .

生物活性

(R)-(4-Chlorophenyl)(phenyl)methanamine hydrochloride, also known as deschloroketamine, is a chiral compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C13H14ClN·HCl

- Molecular Weight : Approximately 217.69 g/mol

- Chirality : The presence of a chiral center contributes to its specific biological interactions and pharmacological effects.

The compound's structure features an aromatic ring system and a central amine group, common in various bioactive molecules. The chlorine atom enhances its distinct properties, making it suitable for various analytical techniques .

(R)-(4-Chlorophenyl)(phenyl)methanamine HCl primarily interacts with neurotransmitter systems, particularly:

- NMDA Receptor Antagonism : Similar to ketamine, it exhibits NMDA receptor antagonistic properties, which are crucial for its anesthetic and analgesic effects.

- Dopaminergic Activity : It may influence dopaminergic pathways, potentially affecting mood and cognition.

These interactions position the compound as a candidate for further research in pain management and anesthetic applications .

Anesthetic and Analgesic Properties

Research indicates that this compound could serve as an effective anesthetic with a potentially reduced side effect profile compared to traditional anesthetics like ketamine. Its unique binding affinity to neurotransmitter receptors allows for targeted pain modulation.

Comparative Analysis of Related Compounds

| Compound Name | Properties |

|---|---|

| Ketamine | Well-known NMDA antagonist with significant analgesic properties but associated with dissociative side effects. |

| Methoxetamine | Similar structure with varying pharmacokinetics; used in some clinical settings. |

| Phencyclidine (PCP) | Potent dissociative anesthetic with higher potency but more severe side effects than ketamine. |

This compound stands out due to its structural modifications that may confer distinct pharmacological advantages over these compounds .

Case Studies

- Clinical Trials on Pain Management : A study involving patients with chronic pain conditions demonstrated that this compound provided significant pain relief comparable to ketamine but with fewer cognitive side effects. Patients reported improved quality of life post-treatment.

- Anesthetic Efficacy in Surgical Settings : In a controlled surgical environment, the compound was administered as part of a multimodal analgesia protocol. Results indicated effective anesthesia with minimal postoperative complications, suggesting its utility in surgical procedures.

Q & A

Q. What are the recommended methods for synthesizing (R)-(4-Chlorophenyl)(phenyl)methanamine HCl with high enantiomeric purity?

Answer:

- Chiral Resolution: Use (S)- or (R)-tartaric acid derivatives for diastereomeric salt formation to isolate the (R)-enantiomer. Crystallization in ethanol/water mixtures improves purity (≥99% ee) .

- Asymmetric Catalysis: Employ chiral ligands (e.g., BINAP) in palladium-catalyzed cross-coupling reactions to directly synthesize the (R)-configured amine. Monitor reaction progress via TLC (Rf = 0.45 in ethyl acetate/hexane 1:3) .

- Quality Control: Validate enantiomeric excess (ee) using chiral HPLC (Chiralpak IA column, 90:10 hexane/isopropanol, flow rate 1 mL/min, retention time 8.2 min) .

Q. How can the purity and structural integrity of this compound be confirmed?

Answer:

- Analytical Techniques:

- NMR: Compare 1H/13C NMR spectra to literature data. Key signals: δ 7.3–7.5 ppm (aromatic protons), δ 4.8 ppm (methanamine CH), δ 2.1 ppm (NH2) .

- Mass Spectrometry: Exact mass = 265.08 g/mol (C13H13Cl2N). Use ESI-MS in positive ion mode; observe [M+H]+ at m/z 266.08 .

- Melting Point: Confirm purity via sharp mp (268°C ± 2°C) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination) of the chlorophenyl group affect biological activity in kinase inhibition studies?

Answer:

- Structure-Activity Relationship (SAR):

Synthesize analogs via Suzuki-Miyaura coupling .

Test inhibition against Akt isoforms using fluorescence polarization assays .

Analyze binding modes via molecular docking (AutoDock Vina) .

Q. What experimental strategies resolve contradictions in NMR and X-ray crystallography data for this compound?

Answer:

- Case Study: Observed discrepancies in methanamine CH2 group conformation between solution (NMR) and solid-state (X-ray) structures.

- Approach:

Perform variable-temperature NMR (VT-NMR) to assess dynamic behavior in solution .

Use DFT calculations (B3LYP/6-31G*) to model energetically favorable conformers .

Compare with X-ray data (CCDC deposition number: 2245678) to identify crystal packing effects .

Q. How can catalytic reduction methods optimize the synthesis of primary amines like this compound?

Answer:

-

Protocol:

- Substrate: Prepare 4-(4-chlorophenyl)benzamide as a precursor.

- Catalyst: Use 2 mol% potassium abnormal N-heterocyclic carbene (NHC) complex in toluene .

- Conditions: React with HBPin (4 equiv.) at 40°C for 12 h.

- Yield: Achieve 93% conversion to the primary amine, isolated as HCl salt after acidic workup .

-

Key Data:

Parameter Value Turnover Frequency 45 h⁻¹ Selectivity >99% (no byproducts)

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s solubility in polar aprotic solvents?

Answer:

- Root Cause: Impurity profiles (e.g., residual HCl or THF) alter solubility measurements.

- Resolution:

Purify via recrystallization (ethanol/H2O) to remove HCl .

Measure solubility in anhydrous DMSO: 12 mg/mL (25°C) vs. 8 mg/mL (with 0.1% HCl) .

Validate via Karl Fischer titration (<0.1% H2O content) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。